
Val-Cit-PABC-Ahx-May (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Val-Cit-PABC-Ahx-May (TFA) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. The linker is cleaved in the presence of specific enzymes found within the target cells, releasing the active drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PABC-Ahx-May (TFA) involves multiple steps, including the coupling of valine and citrulline, followed by the attachment of the PABC (para-aminobenzyl carbamate) group and the Ahx (6-aminohexanoic acid) spacer. The final step involves the conjugation of the May (monomethyl auristatin E) payload. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of Val-Cit-PABC-Ahx-May (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Val-Cit-PABC-Ahx-May (TFA) undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is cleaved by specific enzymes, such as cathepsin B, found within target cells.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the release of the active drug.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Val-Cit-PABC-Ahx-May (TFA) include organic solvents, protective groups, and specific enzymes for cleavage reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficiency of the reactions .
Major Products Formed
The major product formed from the cleavage of Val-Cit-PABC-Ahx-May (TFA) is the active cytotoxic drug, monomethyl auristatin E (MMAE), which is released within the target cells to exert its therapeutic effects .
Applications De Recherche Scientifique
Val-Cit-PABC-Ahx-May (TFA) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Val-Cit-PABC-Ahx-May (TFA) involves the cleavage of the linker by specific enzymes, such as cathepsin B, within the target cells. This cleavage releases the active drug, monomethyl auristatin E (MMAE), which then binds to tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Val-Cit-PABC-MMAE: Another cleavable linker used in ADCs, similar to Val-Cit-PABC-Ahx-May (TFA), but without the Ahx spacer.
Gly-Phe-Leu-Gly-PABC-MMAE: A cleavable linker with a different peptide sequence, used in ADCs for targeted drug delivery.
Uniqueness
Val-Cit-PABC-Ahx-May (TFA) is unique due to the presence of the Ahx spacer, which provides additional flexibility and stability to the linker. This enhances the efficiency of drug release within the target cells and improves the overall therapeutic index of the antibody-drug conjugate .
Propriétés
Formule moléculaire |
C59H83ClF3N9O17 |
|---|---|
Poids moléculaire |
1282.8 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H82ClN9O15.C2HF3O2/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49;3-2(4,5)1(6)7/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73);(H,6,7)/b18-14+,33-16+;/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+;/m1./s1 |
Clé InChI |
GQKXYSZBLIYTQE-FWTFXSNLSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)

![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
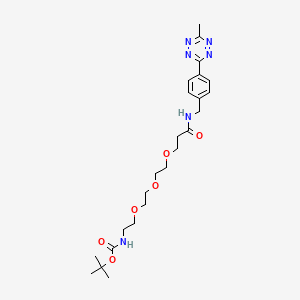
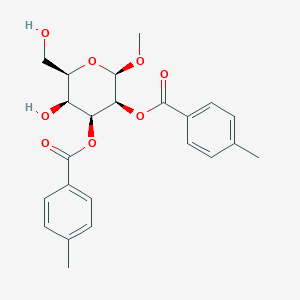
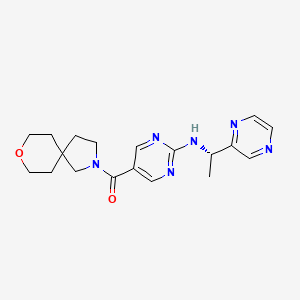
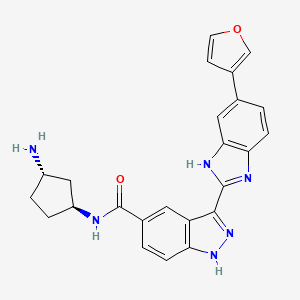
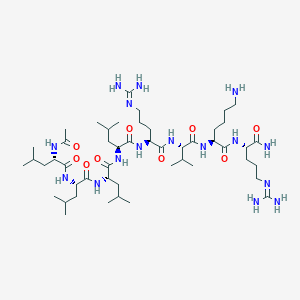
![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)

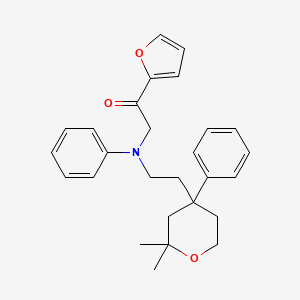
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)
